

In-Depth Technical Guide: Molecular Weight of 1-Benzylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzylazetidin-3-amine
dihydrochloride

Cat. No.: B578797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of **1-Benzylazetidin-3-amine dihydrochloride**, a compound of interest in pharmaceutical research and drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight, presenting all quantitative data in clear, structured tables.

Chemical Identity and Molecular Formula

1-Benzylazetidin-3-amine is a substituted azetidine, featuring a benzyl group attached to the nitrogen atom of the azetidine ring and an amine group at the 3-position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms by two equivalents of hydrogen chloride.

Through a comprehensive review of chemical databases, the molecular formula of the free base, 1-Benzylazetidin-3-amine, has been determined to be $C_{10}H_{14}N_2$.

The dihydrochloride salt incorporates two molecules of hydrogen chloride (HCl). Therefore, the molecular formula of **1-Benzylazetidin-3-amine dihydrochloride** is $C_{10}H_{16}Cl_2N_2$.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The following table summarizes the atomic weights of the elements present in **1-Benzylazetidin-3-amine dihydrochloride**.

Element	Symbol	Atomic Weight (g/mol)
Carbon	C	12.011
Hydrogen	H	1.008
Nitrogen	N	14.007
Chlorine	Cl	35.453

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Calculation for 1-Benzylazetidin-3-amine ($C_{10}H_{14}N_2$):

Element	Number of Atoms	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	10	12.011	120.11
Hydrogen	14	1.008	14.112
Nitrogen	2	14.007	28.014
Total		162.236	

Calculation for Hydrogen Chloride (HCl):

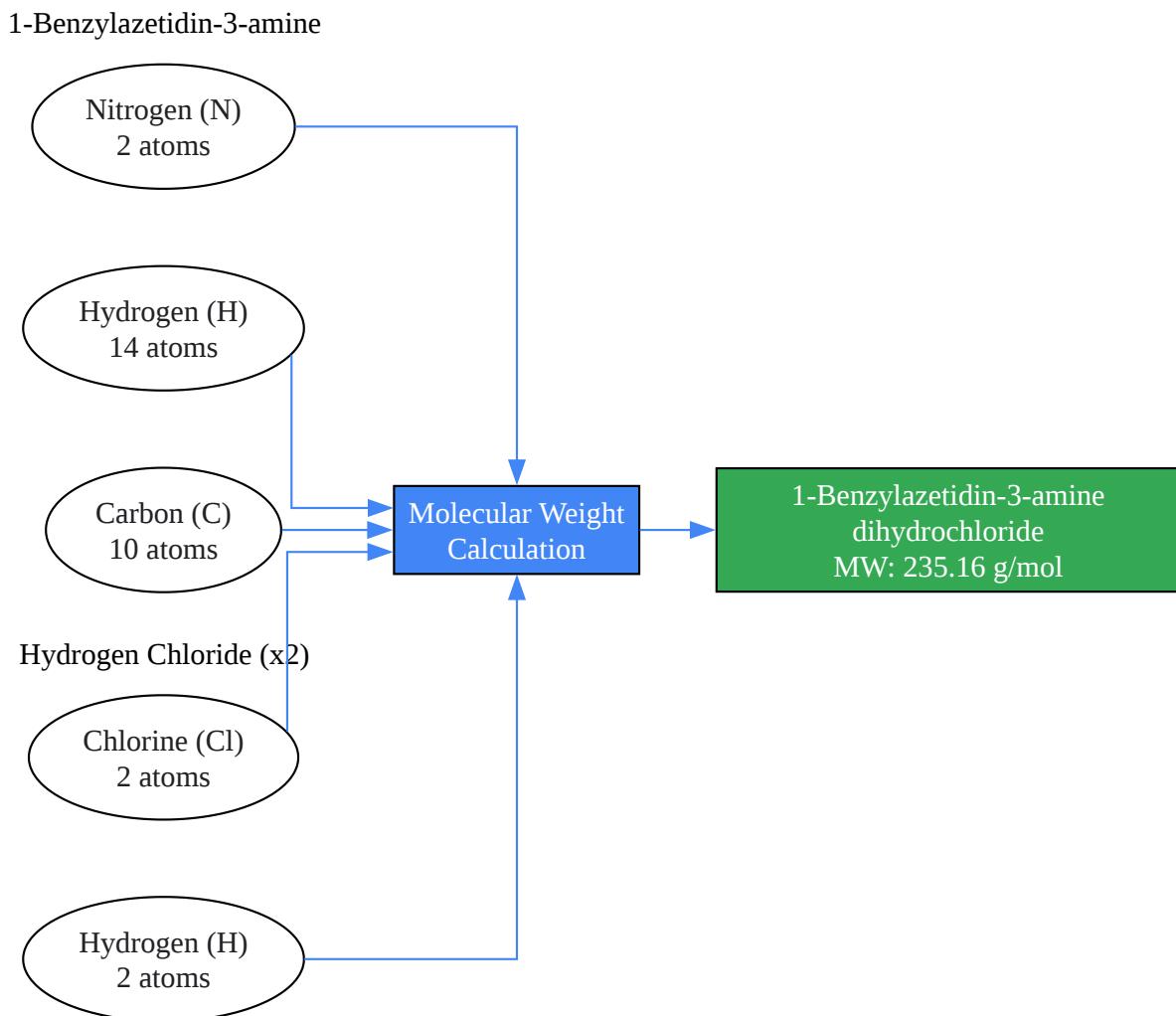
Element	Number of Atoms	Atomic Weight (g/mol)	Total Weight (g/mol)
Hydrogen	1	1.008	1.008
Chlorine	1	35.453	35.453
Total	36.461		

Calculation for **1-Benzylazetidin-3-amine dihydrochloride** ($C_{10}H_{16}Cl_2N_2$):

The molecular weight of the dihydrochloride is the sum of the molecular weight of the free base and two times the molecular weight of HCl.

Component	Molecular Weight (g/mol)
1-Benzylazetidin-3-amine	162.236
2 x Hydrogen Chloride	72.922
Total Molecular Weight	235.158

Summary of Molecular Weight Data


The following table provides a concise summary of the molecular weight information for 1-Benzylazetidin-3-amine and its dihydrochloride salt.

Compound	Molecular Formula	Molecular Weight (g/mol)
1-Benzylazetidin-3-amine	$C_{10}H_{14}N_2$	162.24
1-Benzylazetidin-3-amine dihydrochloride	$C_{10}H_{16}Cl_2N_2$	235.16

Note: Molecular weights are rounded to two decimal places for convenience.

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent parts that contribute to the final molecular weight of **1-Benzylazetidin-3-amine dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Component contribution to the final molecular weight.

Experimental Protocols

The determination of the molecular weight of a compound like **1-Benzylazetidin-3-amine dihydrochloride** is typically confirmed experimentally using techniques such as mass spectrometry.

Protocol for Mass Spectrometry Analysis:

- Sample Preparation: A dilute solution of **1-Benzylazetidin-3-amine dihydrochloride** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.
- Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
- Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leaving behind protonated molecular ions of the analyte. For the dihydrochloride salt, the primary observed ion would likely be the $[M+H]^+$ or $[M+2H]^{2+}$ of the free base.
- Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Data Interpretation: The peak corresponding to the protonated molecule of 1-Benzylazetidin-3-amine (e.g., at an m/z corresponding to $C_{10}H_{15}N_2^+$) is identified. The high-resolution measurement allows for the confirmation of the elemental composition and, consequently, the accurate molecular weight of the free base. The presence of the dihydrochloride is inferred from the sample identity and can be supported by techniques like elemental analysis.

Elemental Analysis Protocol:

- Sample Preparation: A precisely weighed amount of the dry, pure **1-Benzylazetidin-3-amine dihydrochloride** is used.
- Instrumentation: A CHN analyzer is used for the determination of carbon, hydrogen, and nitrogen content. A separate analysis is performed for chlorine content, often by titration or ion chromatography after combustion.
- Combustion: The sample is combusted in a high-temperature furnace in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
- Separation and Detection: The combustion products are separated by gas chromatography and detected by thermal conductivity or other suitable detectors. The amount of each gas is quantified.
- Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine in the sample are calculated.
- Comparison: The experimentally determined percentages are compared with the theoretical percentages calculated from the molecular formula ($C_{10}H_{16}Cl_2N_2$). A close agreement confirms the molecular formula and, by extension, the calculated molecular weight.
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of 1-Benzylazetidin-3-amine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578797#1-benzylazetidin-3-amine-dihydrochloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com